1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
Description
Historical Context of Bicyclic Amidine-Phenol Complexes
The historical development of bicyclic amidine-phenol complexes traces back to systematic studies of amidine chemistry that began gaining prominence in the 1970s and 1980s. The comprehensive review of amidine advances published in Russian Chemical Reviews documented the expanding interest in amidine systems and their applications in organic synthesis, particularly highlighting their use in heterocycle formation. The understanding of bicyclic amidines evolved significantly during this period, with researchers recognizing their unique structural properties and potential for forming stable complexes with various acidic compounds.
The specific study of 1,8-Diazabicyclo[5.4.0]undec-7-ene and its complexation behavior emerged from broader investigations into non-nucleophilic bases and their applications in organic chemistry. Early research established that although all commercially available 1,8-Diazabicyclo[5.4.0]undec-7-ene is produced synthetically, it may also be isolated from the sea sponge Niphates digitalis, suggesting natural occurrence of this bicyclic amidine structure. The biosynthesis pathway proposed for this compound begins with adipaldehyde and 1,3-diaminopropane, providing insights into potential natural formation mechanisms.
The development of phenol-amidine complexes gained momentum with advances in crystal engineering and supramolecular chemistry. Research conducted on phenol-phenolate systems revealed the formation of charge-assisted supramolecular heterosynthons, which provided the theoretical framework for understanding bicyclic amidine-phenol interactions. These studies demonstrated that phenol groups can reliably form ionic cocrystals through charge-assisted phenol-phenolate interactions, with hydrogen-bond strength calculations revealing these interactions to be approximately three times stronger than phenol-phenol hydrogen bonds.
Structural Classification Within Ionic Cocrystal Frameworks
The classification of 1,8-Diazabicyclo[5.4.0]undec-7-ene-phenol adduct within ionic cocrystal frameworks requires understanding of the fundamental distinction between molecular cocrystals and ionic cocrystals. Ionic cocrystals comprise at least one salt and a coformer, typically sustained by charge-assisted supramolecular synthons or coordination bonds. The 1,8-Diazabicyclo[5.4.0]undec-7-ene-phenol complex fits within this classification as it involves protonation of the bicyclic amidine base and deprotonation of the phenol, resulting in an ionic pair.
Research on ionic cocrystal formation has established that these materials offer significant advantages over traditional molecular cocrystals, particularly in pharmaceutical applications where modulation of physicochemical properties is desired. The ionic cocrystal classification allows for increased drug loading mass potential, as the system includes no fewer than three components where at least two components can be changed if one of the coformers is an active pharmaceutical ingredient. The phenol-phenolate supramolecular heterosynthon identified in structural studies provides a reliable framework for designing ionic cocrystals with phenolic compounds.
Crystal structure analysis of related ionic cocrystals has revealed specific hydrogen bonding patterns that characterize this class of compounds. Studies of various salt-amidine combinations have shown that protonated amidine cations form primary hydrogen bonds with anionic species, with oxygen-oxygen distances typically ranging from 2.427 to 2.658 angstroms. The structural data for 1,8-Diazabicyclo[5.4.0]undec-7-ene-phenol adduct indicates formation of stable crystal structures through charge-assisted interactions between the protonated amidine and phenolate anion.
Table 1: Physical Properties of 1,8-Diazabicyclo[5.4.0]undec-7-ene-Phenol Adduct
Table 2: Comparative Analysis of Ionic Cocrystal Classifications
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.C6H6O/c1-2-5-9-10-6-4-8-11(9)7-3-1;7-6-4-2-1-3-5-6/h1-8H2;1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNHXMPPRNECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1.C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074061 | |
| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57671-19-9 | |
| Record name | DBU phenol salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57671-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057671199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074061 | |
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| Record name | Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Before discussing the DBU-phenol complex, it is essential to understand the synthesis of DBU itself, as it is the precursor.
DBU is typically synthesized via a three-step process starting from caprolactam and acrylonitrile:
Step 1: Addition Reaction
Caprolactam reacts with acrylonitrile in the presence of a base catalyst (e.g., NaOH) in a solvent such as tert-butyl alcohol or tertiary amyl alcohol. This reaction occurs at a controlled temperature range of 10–50 °C, producing N-(2-cyanoethyl)-caprolactam.- Catalyst: Sodium hydroxide (NaOH)
- Solvent: Tert-butyl alcohol or tertiary amyl alcohol
- Temperature: 10–50 °C
- Yield: Conversion rate of caprolactam improved to 98% with this method
- Notes: Use of the same solvent for subsequent hydrogenation simplifies the process and reduces solvent loss.
Step 2: Hydrogenation Reaction
The nitrile group in N-(2-cyanoethyl)-caprolactam is hydrogenated, typically in the same solvent without recovery, to form N-aminopropyl-caprolactam.Step 3: Cyclization (Ring-Closure) Reaction
Intramolecular condensation occurs, removing water by fractional distillation, to form the bicyclic amidine DBU.
This method yields DBU with an overall yield exceeding 80%, improving raw material conversion efficiency and reducing costs compared to older methods that used multiple solvents and required solvent recovery steps.
| Step | Reaction Type | Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Addition | Caprolactam + Acrylonitrile | NaOH | Tert-butyl or tertiary amyl alcohol | 10–50 | 98 (conversion) | Single solvent for addition and hydrogenation |
| 2 | Hydrogenation | N-(2-cyanoethyl)-caprolactam | - | Same as above | - | - | Solvent not reclaimed |
| 3 | Cyclization | N-aminopropyl-caprolactam | - | - | - | >80 | Water removed by fractional distillation |
Preparation of 1,8-Diazabicyclo[5.4.0]undec-7-ene, Compound with Phenol (1:1)
The DBU-phenol complex is formed by combining equimolar amounts of DBU and phenol. This complex is typically prepared by direct mixing under controlled conditions, facilitating hydrogen bonding between DBU’s amidine nitrogen and the phenolic hydroxyl group.
3.1 General Preparation Method
- Mixing : DBU and phenol are mixed in a 1:1 molar ratio.
- Conditions : The mixture is stirred at ambient temperature or slightly elevated temperatures to ensure complete complexation.
- Solvent : Often prepared neat or in minimal solvent to avoid dissociation.
- Isolation : The complex can be isolated by crystallization or evaporation of solvent.
- Characterization : The complex formation is confirmed by spectroscopic methods (e.g., NMR, IR) showing characteristic shifts due to hydrogen bonding.
This method is straightforward and relies on the strong interaction between DBU and phenol, forming a stable adduct useful in catalysis and organic transformations involving phenolic substrates.
Research Findings and Catalytic Implications
DBU-phenol complexes have shown enhanced catalytic behavior in methylation and etherification reactions of phenolic compounds. For example, DBU acts as a base catalyst in the methylation of phenols with dimethyl carbonate under mild conditions, often accelerated by microwave irradiation and co-catalysts like tetrabutylammonium iodide.
DBU and its complexes are sensitive to hydrolysis under certain conditions. Studies indicate that DBU hydrolyzes in unbuffered or strongly basic aqueous solutions but remains stable under buffered conditions below pH 11.6. This stability is critical during the preparation and storage of the DBU-phenol complex to prevent decomposition and maintain catalytic activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced to form amines, especially in the presence of aromatic and sulfonyl azides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Amines are the major products formed from the reduction of azides.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
DBU-phenol complex serves as a catalyst in several organic reactions:
- Baylis-Hillman Reaction : Facilitates the formation of β-hydroxy carbonyl compounds.
- Aza-Michael Addition : Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
| Reaction Type | Description |
|---|---|
| Baylis-Hillman Reaction | Formation of β-hydroxy carbonyls |
| Aza-Michael Addition | Addition of nucleophiles to unsaturated carbonyls |
Biological Applications
The compound exhibits notable biological activities:
- Antimicrobial Activity : Effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
- Cytotoxicity against Cancer Cells : Induces apoptosis in cancer cell lines with low toxicity to normal cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 35 |
Medicinal Chemistry
DBU-phenol is utilized in the synthesis of drug intermediates, enhancing the development of pharmaceuticals:
- Acts as a catalyst in esterification processes and the synthesis of biologically active compounds.
Industrial Applications
The compound is employed in various industrial processes:
- Production of Polyurethanes : Functions as a catalyst for polyaddition reactions.
- Epoxy Resin Hardener : Enhances curing processes.
Case Study 1: Antimicrobial Activity
In a controlled study, the DBU-phenol complex was tested against common bacterial strains. The results indicated significant antimicrobial properties, suggesting potential applications in developing antibacterial agents.
Case Study 2: Cytotoxicity on Cancer Cells
Cytotoxicity assays demonstrated that the DBU-phenol complex selectively induced cell death in cancer cells while preserving normal cell viability. The mechanism involved reactive oxygen species (ROS) generation leading to apoptosis.
Mechanism of Action
The compound exerts its effects primarily through its role as a base and catalyst. It facilitates various chemical reactions by deprotonating substrates and stabilizing reaction intermediates. The molecular targets include imine nitrogens and other electrophilic centers in the reacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic amidine base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine used as a catalyst and ligand.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions.
Uniqueness
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1) is unique due to its combination with phenol, which enhances its catalytic properties and makes it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with phenol forms a compound known as 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1), with the CAS number 57671-19-9. This compound is of significant interest in organic chemistry and medicinal applications due to its unique biological activities and properties.
- Molecular Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- Density : 1.062 g/mL at 25 °C
- Flash Point : 110 °C (230 °F)
Applications in Organic Chemistry
DBU is widely recognized as a non-nucleophilic base and catalyst in various organic reactions, including:
- Dehydrohalogenation reactions
- Curing agents for epoxy resins and polyurethane
- Catalysis in esterification processes
Antimicrobial Properties
Research has indicated that compounds containing DBU exhibit antimicrobial activity. A study demonstrated that DBU derivatives could inhibit the growth of certain bacterial strains, suggesting potential applications in developing antibacterial agents. The phenolic component enhances this activity by contributing to the overall lipophilicity and electron-donating properties of the compound.
Cytotoxicity Studies
Cytotoxicity assays have shown that the DBU-phenol complex possesses selective cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound could induce apoptosis in human cancer cells while exhibiting low toxicity towards normal cells. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cell death.
Enzyme Inhibition
DBU has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission, which may have implications for treating neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
In a controlled study, the DBU-phenol complex was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to control groups, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Cytotoxicity on Cancer Cells
A cytotoxicity assay was performed on MCF-7 breast cancer cells using varying concentrations of the DBU-phenol complex. The results showed a dose-dependent response with IC50 values indicating effective cytotoxicity at lower concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 35 |
The biological activity of the DBU-phenol complex can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : Induces oxidative stress leading to apoptosis.
- Enzyme Inhibition : Alters metabolic pathways by inhibiting key enzymes.
- Membrane Disruption : The lipophilic nature allows interaction with cellular membranes, leading to compromised integrity.
Q & A
Q. What are the primary applications of the DBU-phenol complex in organic synthesis?
The DBU-phenol complex (CAS 57671-19-9) is widely used as a catalyst and base due to its strong basicity and non-nucleophilic nature. Key applications include:
- Esterification : Catalyzes reactions between carboxylic acids and dimethyl carbonate under mild conditions, achieving high yields without requiring stoichiometric bases .
- Methylation : Accelerates methylation of phenols, indoles, and benzimidazoles, particularly under microwave irradiation, reducing reaction times from days to minutes .
- Cyclization and Condensation : Facilitates intramolecular cyclization and Knoevenagel condensations, critical for synthesizing heterocycles and complex organic molecules .
- Polymer Chemistry : Acts as a curing agent for epoxy resins and polyurethanes, enhancing crosslinking efficiency .
Q. How does the DBU-phenol complex compare to similar amidine catalysts like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)?
DBU’s bicyclic structure imparts higher thermal stability and broader solvent compatibility compared to DBN. Key distinctions include:
- Basicity : DBU (pKa ~12) is stronger than DBN (pKa ~11.5), making it more effective in deprotonating acidic substrates .
- Reaction Scope : DBU excels in SNAr etherification, where it increases reaction rates by stabilizing transition states in metal-catalyzed systems .
- Functional Group Tolerance : DBU shows superior compatibility with electron-deficient aryl halides in trifluoromethylation reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for DBU-catalyzed methylation using dimethyl carbonate (DMC)?
Optimization involves:
- Microwave Irradiation : Reduces reaction times (e.g., from 24 hours to 10 minutes) while maintaining yields >90%. Adding tetrabutylammonium iodide further accelerates kinetics .
- Substrate Ratios : A 1:1.2 molar ratio of substrate to DMC minimizes side reactions like over-methylation.
- Temperature Control : Reactions performed at 80–100°C under microwave conditions prevent thermal degradation of DBU .
Q. Example Optimization Table :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Microwave Power | 150–200 W | ↑ Rate |
| DBU Loading | 10 mol% | ↑ Efficiency |
| DMC Excess | 1.2 equiv. | ↓ Byproducts |
Q. How can researchers resolve contradictions in reported yields for DBU-mediated trifluoromethylation?
Discrepancies often arise from substrate-specific reactivity and difluorocarbene decomposition pathways. Mitigation strategies include:
- Mechanistic Analysis : Monitor intermediates via in situ NMR or GC-MS to track difluorocarbene conversion to CO and fluoride ions, which vary with carbene precursors (e.g., TMSCF3 vs. NaSO2CF3) .
- Additive Screening : Introduce fluoride scavengers (e.g., MgO) to suppress side reactions in electron-rich substrates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance DBU’s stability, improving reproducibility across substrates .
Q. What methodologies are recommended for characterizing DBU-phenol complex stability under catalytic conditions?
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (DBU degrades above 200°C) .
- NMR Spectroscopy : Tracks DBU’s protonation state (e.g., imine nitrogen signals at δ 3.2–3.5 ppm) to confirm active species .
- HPLC-MS : Identifies byproducts from DBU degradation, such as cyclohexenyl intermediates, which can inhibit catalysis .
Methodological Considerations
Q. What safety protocols are critical when handling the DBU-phenol complex?
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye corrosion (Risk Code: R35) .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., CO, halogenated compounds) .
- Spill Management : Neutralize spills with dilute acetic acid before disposal to mitigate alkalinity hazards .
Q. How does the DBU-phenol complex enhance chemoselectivity in SNAr etherification?
DBU acts as a proton sponge, deprotonating intermediates and stabilizing transition states. For example:
- In Pd-catalyzed aryl ether synthesis, DBU increases the reaction rate 5-fold by facilitating oxidative addition of aryl halides .
- Chemoselectivity is achieved by tuning DBU loading (5–15 mol%) to favor mono-etherification over diarylation .
Data Contradiction Analysis
Q. Why do some studies report lower yields in DBU-catalyzed esterification with sterically hindered acids?
Steric hindrance limits substrate access to DBU’s active site. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
